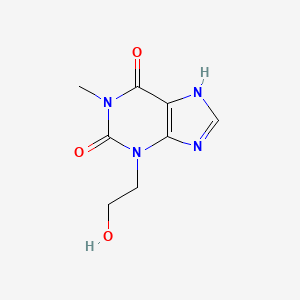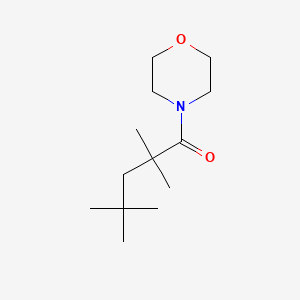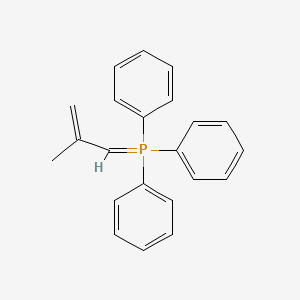![molecular formula C9H11NO2 B14692780 Methanamine, N-[(2-methoxyphenyl)methylene]-, N-oxide CAS No. 33499-30-8](/img/structure/B14692780.png)
Methanamine, N-[(2-methoxyphenyl)methylene]-, N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanamine, N-[(2-methoxyphenyl)methylene]-, N-oxide: is an organic compound with the molecular formula C₈H₉NO It is a derivative of methanamine, where the nitrogen atom is bonded to a methoxyphenyl group through a methylene bridge and an N-oxide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methanamine, N-[(2-methoxyphenyl)methylene]-, N-oxide typically involves the reaction of methanamine with 2-methoxybenzaldehyde in the presence of an oxidizing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently oxidized to form the N-oxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common oxidizing agents used in the industrial synthesis include hydrogen peroxide or peracids.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, potentially forming more complex N-oxide derivatives.
Reduction: Reduction of the N-oxide group can revert the compound back to its imine form.
Substitution: The methoxy group on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Higher-order N-oxides.
Reduction: Methanamine, N-[(2-methoxyphenyl)methylene]-.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in organic synthesis.
- Intermediate in the synthesis of more complex organic molecules.
Biology:
- Potential use in the study of enzyme interactions due to its unique structure.
Medicine:
- Investigated for potential pharmacological properties, including antimicrobial and anti-inflammatory effects.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methanamine, N-[(2-methoxyphenyl)methylene]-, N-oxide involves its interaction with various molecular targets. The N-oxide group can participate in redox reactions, potentially affecting cellular oxidative stress pathways. The methoxyphenyl group may interact with specific enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
Methanamine, N-(phenylmethylene)-, N-oxide: Similar structure but lacks the methoxy group.
Benzenamine, N-[(2-methoxyphenyl)methylene]-: Similar structure but without the N-oxide group.
3-Methoxyphenethylamine: Contains a methoxy group on the phenyl ring but differs in the overall structure.
Uniqueness: Methanamine, N-[(2-methoxyphenyl)methylene]-, N-oxide is unique due to the presence of both the methoxy group and the N-oxide functional group
Propiedades
Número CAS |
33499-30-8 |
|---|---|
Fórmula molecular |
C9H11NO2 |
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
1-(2-methoxyphenyl)-N-methylmethanimine oxide |
InChI |
InChI=1S/C9H11NO2/c1-10(11)7-8-5-3-4-6-9(8)12-2/h3-7H,1-2H3 |
Clave InChI |
YRLGZZGCFHDUQQ-UHFFFAOYSA-N |
SMILES canónico |
C[N+](=CC1=CC=CC=C1OC)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-Bis[2-(propan-2-yl)phenyl]diazene](/img/structure/B14692699.png)
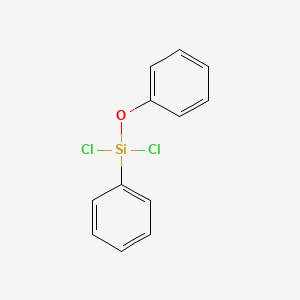
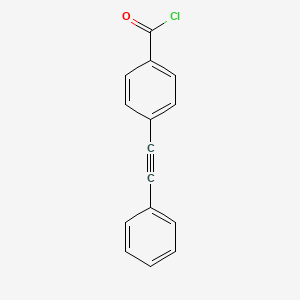

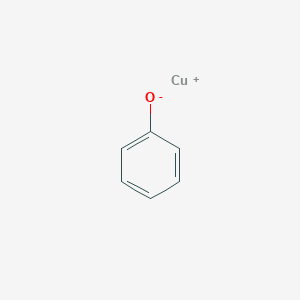
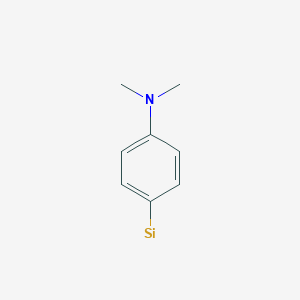
![Benz[a]anthracene, 4,7-dimethyl-](/img/structure/B14692741.png)
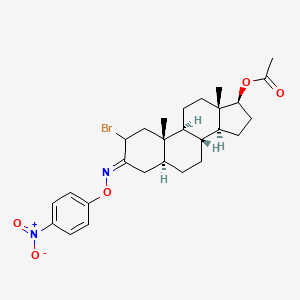
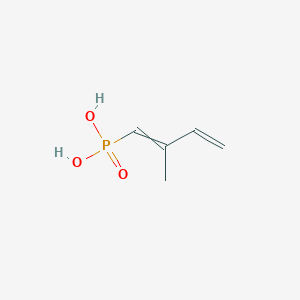
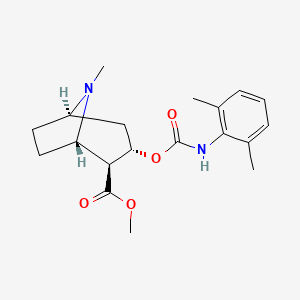
![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14692767.png)
